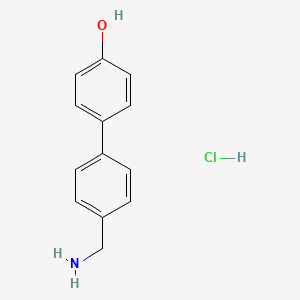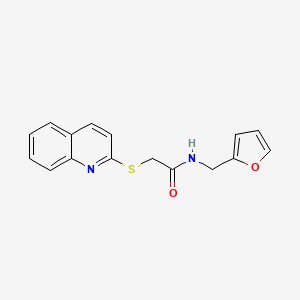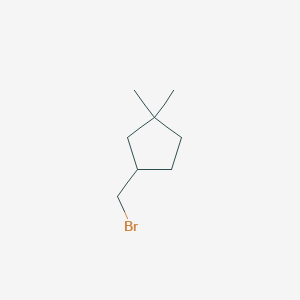
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a combination of 1-(Oxetan-3-yl)-1,4-diazepane and trifluoroacetic acid. Oxetane is a four-membered ring with three carbon atoms and one oxygen atom . Diazepane is a seven-membered ring with six carbon atoms and one nitrogen atom. Trifluoroacetic acid is a strong acid often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the oxetane and diazepane rings, along with the trifluoroacetic acid group. The exact structure would depend on how these components are connected .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxetane and diazepane rings, as well as the trifluoroacetic acid group. Oxetanes are known to be reactive towards ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoroacetic acid is a strong acid and is highly corrosive .作用機序
The mechanism of action of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the survival and growth of cancer cells and viruses.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses, including HIV and hepatitis C.
実験室実験の利点と制限
One of the main advantages of using 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid in lab experiments is its potent activity against cancer cells and viruses. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid. One area of research could focus on developing new synthesis methods for the compound that are more efficient and cost-effective. Another area of research could focus on developing new analogs of the compound that exhibit even greater activity against cancer cells and viruses. Additionally, research could be conducted to better understand the mechanism of action of the compound and its potential applications in other areas of medicine.
合成法
The synthesis of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid has been reported in the literature using different methods. One of the most common methods involves the reaction of 1,4-diazepane with oxetan-3-ol in the presence of trifluoroacetic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of trifluoroacetic acid.
科学的研究の応用
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent activity against a variety of diseases, including cancer and viral infections.
Safety and Hazards
特性
IUPAC Name |
1-(oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c1-2-9-3-5-10(4-1)8-6-11-7-8;2*3-2(4,5)1(6)7/h8-9H,1-7H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEDKGLIILRFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)



![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B3019389.png)


![2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide](/img/structure/B3019393.png)
![Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B3019395.png)
